2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID is a complex organic compound characterized by its multiple aromatic rings and functional groups
Vorbereitungsmethoden
The synthesis of 2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors to form the isoindole ring system.
Functional Group Modifications: Introduction of carboxyphenyl and carbamoyl groups through reactions such as amide formation and esterification.
Coupling Reactions: The final assembly of the compound through coupling reactions, often using reagents like palladium catalysts under specific conditions.
Industrial production methods would focus on optimizing these steps for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID include other isoindole derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and biological activities. Examples include:
Phthalimide derivatives: Known for their use in medicinal chemistry.
Benzamide derivatives: Often used in the development of pharmaceuticals.
The uniqueness of 2-{2-[4-(4-{5-[(2-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PHENOXY)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO}BENZOIC ACID lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C44H26N4O11 |
---|---|
Molekulargewicht |
786.7 g/mol |
IUPAC-Name |
2-[[2-[4-[4-[5-[(2-carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C44H26N4O11/c49-37(45-35-7-3-1-5-31(35)43(55)56)23-9-19-29-33(21-23)41(53)47(39(29)51)25-11-15-27(16-12-25)59-28-17-13-26(14-18-28)48-40(52)30-20-10-24(22-34(30)42(48)54)38(50)46-36-8-4-2-6-32(36)44(57)58/h1-22H,(H,45,49)(H,46,50)(H,55,56)(H,57,58) |
InChI-Schlüssel |
KLEDRCUSMWPOFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC=CC=C8C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.